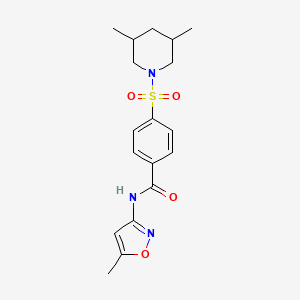
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring, a sulfonyl group attached to a dimethylpiperidin-1-yl group, and a benzamide group. The exact structure would need to be confirmed through a structure search.Scientific Research Applications
Synthesis and Biological Evaluation
- Novel Benzenesulfonamide Derivatives : Research by Fahim and Shalaby (2019) focused on synthesizing various benzenesulfonamide derivatives, including compounds similar to the one . These compounds showed promising antitumor activity against certain cell lines and were subject to comprehensive theoretical and experimental studies, including molecular docking and density functional theory (DFT) calculations. This highlights the compound's relevance in cancer research and drug design (Fahim & Shalaby, 2019).
Pharmacological Applications
- Class III Antiarrhythmic Activity : Ellingboe et al. (1992) described the synthesis and antiarrhythmic activity of a series of compounds including 4-[(methylsulfonyl)amino]benzamides and sulfonamides. These compounds demonstrated potent Class III activity and were devoid of effects on conduction, suggesting their potential in treating arrhythmias (Ellingboe et al., 1992).
Molecular Interaction Studies
- Inhibition of Carbonic Anhydrases : A study by Ulus et al. (2016) explored the inhibition effects of novel acridine-acetazolamide conjugates, including derivatives of 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, on human carbonic anhydrase isoforms. These compounds showed inhibition in low micromolar and nanomolar ranges, which is significant for understanding interactions with enzymes (Ulus et al., 2016).
Environmental and Chemical Transformations
- Transformation Products in Environmental Samples : Nödler et al. (2012) investigated the abiotic formation of transformation products of sulfamethoxazole (SMX) under denitrifying conditions. They synthesized compounds like 4-nitro-N-(5-methylisoxazol-3-yl)-benzenesulfonamide and explored their presence in environmental samples, offering insights into the environmental fate of sulfonamide drugs (Nödler et al., 2012).
Antimicrobial Applications
- Antimicrobial Activity of Sulfonamide Derivatives : Ghorab et al. (2017) synthesized a series of compounds including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, showing interesting antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab et al., 2017).
Mechanism of Action
The mechanism of action of DS-7300a involves antagonism of the voltage-gated sodium channels. This could potentially affect the electrical activity of cells, such as neurons, that rely on these channels for function.
Future Directions
Isoxazole derivatives, including this compound, have shown promise in regulating immune functions . They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations . The future directions for this compound could involve further exploration of its potential therapeutic applications, particularly in the context of diseases that involve voltage-gated sodium channels.
properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-12-8-13(2)11-21(10-12)26(23,24)16-6-4-15(5-7-16)18(22)19-17-9-14(3)25-20-17/h4-7,9,12-13H,8,10-11H2,1-3H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKCTPSGSBGYRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2379684.png)

![4-methoxy-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2379690.png)

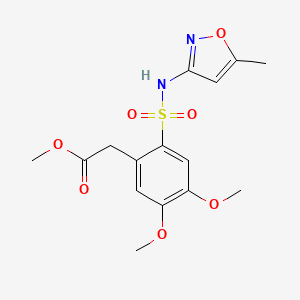

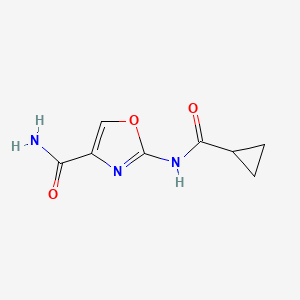
![2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol](/img/structure/B2379701.png)
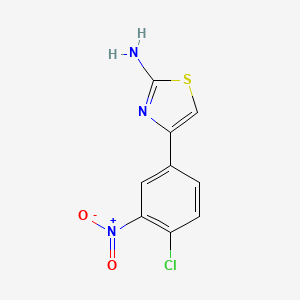


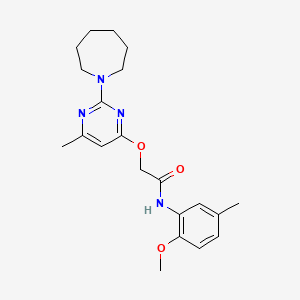
![2-{3,9-dimethyl-7-[(2-methylphenyl)methyl]-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetamide](/img/structure/B2379706.png)
